molecular formula C22H29N3O3S B12168909 1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B12168909
M. Wt: 415.6 g/mol
InChI Key: YTXYVLZKEYNQJW-UHFFFAOYSA-N
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Description

1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that features a unique structure combining an indole core with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple stepsCommon reagents used in these reactions include p-toluenesulfonic acid, toluene, and various oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO, sodium hypochlorite, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an oxidizing agent, facilitating the conversion of primary alcohols to aldehydes and carboxylic acids . Additionally, it can interact with biological molecules, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to its combination of an indole core with a piperidine ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H29N3O3S

Molecular Weight

415.6 g/mol

IUPAC Name

1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C22H29N3O3S/c1-6-25-17-10-11-18(15-8-7-9-16(19(15)17)20(25)26)29(27,28)23-14-12-21(2,3)24-22(4,5)13-14/h7-11,14,23-24H,6,12-13H2,1-5H3

InChI Key

YTXYVLZKEYNQJW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4CC(NC(C4)(C)C)(C)C)C=CC=C3C1=O

Origin of Product

United States

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